N-benzyl-2-(2,4-dichlorophenyl)acetamide
Description
N-Benzyl-2-(2,4-dichlorophenyl)acetamide is a small-molecule acetamide derivative featuring a benzyl group attached to the nitrogen atom and a 2,4-dichlorophenyl substituent at the alpha-carbon of the acetamide backbone. This compound is synthesized via nucleophilic substitution reactions, often involving 2,4-dichloroaniline and chloroacetyl chloride intermediates (Scheme 1, ). While its exact biological activity remains under investigation, structural analogs have been explored for anticonvulsant, anti-inflammatory, and protein-interaction applications (). Crystallographic studies reveal that the dihedral angle between the benzyl and dichlorophenyl rings is approximately 27°, with intermolecular N–H⋯O hydrogen bonding contributing to its solid-state packing ().
Properties
Molecular Formula |
C15H13Cl2NO |
|---|---|
Molecular Weight |
294.2 g/mol |
IUPAC Name |
N-benzyl-2-(2,4-dichlorophenyl)acetamide |
InChI |
InChI=1S/C15H13Cl2NO/c16-13-7-6-12(14(17)9-13)8-15(19)18-10-11-4-2-1-3-5-11/h1-7,9H,8,10H2,(H,18,19) |
InChI Key |
OTDHPTPIMBGZQG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations on the Aryl Group
The positioning and number of chlorine atoms on the aryl group significantly influence physicochemical and biological properties:
- N-Benzyl-2-(2,6-Dichlorophenoxy)Acetamide: Replacing the 2,4-dichlorophenyl group with a 2,6-dichlorophenoxy moiety alters electronic properties and steric bulk.
- N-(4-Chlorobenzyl)-2-(2,4-Dichlorophenyl)Acetamide : Adding a chlorine to the benzyl group (4-chlorobenzyl) increases molecular weight and lipophilicity (MW: 328.62 vs. 310.18 for the parent compound), which may enhance membrane permeability ().
Modifications to the Acetamide Nitrogen
Functional Group Replacements
- 2-(2,4-Dichlorophenoxy)-N-{4-[(E)-Phenyldiazenyl]Phenyl}Acetamide: Replacing the acetamide’s methylene bridge with a phenoxy group and adding an azo moiety (C15H11Cl2N3O2) introduces photoresponsive properties, relevant in materials science ().
Key Observations :
- Anticonvulsant Activity: The quinazolinone derivative () showed marginal activity, suggesting the acetamide backbone alone is insufficient for GABA receptor modulation.
- Chlorine Positioning : 2,4-Dichloro substitution optimizes steric compatibility in protein-binding pockets compared to 2,6-dichloro analogs ().
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